4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one

Lipophilicity ADME Physicochemical Property

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 62263-54-1) is a synthetic trifluoromethyl-substituted oxazolone. It is a commercially mass-produced heterocyclic building block used in research and industrial organic synthesis.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 62263-54-1
Cat. No. B12884811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
CAS62263-54-1
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)OC(=N1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C11H8F3NO2/c1-10(7-5-3-2-4-6-7)9(16)17-8(15-10)11(12,13)14/h2-6H,1H3
InChIKeyFJOFEYKTNUADFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 62263-54-1) – Core Molecular Profile


4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (CAS 62263-54-1) is a synthetic trifluoromethyl-substituted oxazolone . It is a commercially mass-produced heterocyclic building block used in research and industrial organic synthesis. The compound features a 2-trifluoromethyl group, a 4-methyl group, and a 4-phenyl ring on the oxazol-5(4H)-one scaffold, resulting in a molecular formula of C11H8F3NO2 and a molecular weight of 243.18 g/mol .

Trifluoromethyl-substituted oxazolone building block for medicinal chemistry and process research
Streamlined 4-methyl-4-phenyl scaffold supports lead-likeness exploration
Commercially mass-produced; supports synthesis scale-up and supply continuity

Why Generic Substitution of 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is Not Recommended


In-class oxazol-5(4H)-one compounds cannot be simply interchanged for this specific derivative. Small structural variations, such as the substitution pattern at the 4-position (e.g., replacing the methyl-phenyl combination with a diphenyl or propan-2-ylidene group), lead to significant differences in physicochemical properties like lipophilicity (XLogP3), molecular shape, and reactivity. The presence of the trifluoromethyl group at the 2-position is a critical pharmacophore in many bioactive molecules, but its influence is highly dependent on the adjacent substitution. For instance, the 4,4-diphenyl analog (CAS 66894-48-2) has a higher molecular weight and lipophilicity, which can alter its biological target engagement, metabolic stability, and synthetic utility compared to the target compound's more streamlined scaffold [1]. Therefore, substituting with a generic oxazolone without the precise 4-methyl-4-phenyl-2-trifluoromethyl substitution pattern carries a high risk of divergent biological and chemical performance.

!
Replacing the 4-methyl-4-phenyl substitution pattern with a diphenyl or other group may significantly shift lipophilicity and target engagement profile
!
The 2-trifluoromethyl pharmacophore's influence is context-dependent; generic oxazolones without this group may not transfer biological or synthetic performance
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Analogous oxazol-5(4H)-ones with higher molecular weight (e.g., 4,4-diphenyl) differ in lead-likeness and synthetic accessibility; direct substitution requires validation

Quantitative Differentiation Evidence for 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one


Reduced Lipophilicity (XLogP3) vs. the 4,4-Diphenyl Analog

The target compound's lipophilicity (XLogP3 = 2.8) is 1.3 log units lower than that of the 4,4-diphenyl analog, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one (XLogP3 = 4.1) [1]. This difference is consistent with the replacement of a phenyl group with a methyl group at the 4-position, which reduces overall hydrophobic surface area. This shift into a more favorable range for oral bioavailability and solubility is critical for medicinal chemistry applications.

Lipophilicity (XLogP3)
Head-to-head
2.8 vs 4.1 (diphenyl analog)
Reported 1.3 log units lower lipophilicity may support lead-likeness criteria
Computed by XLogP3; compare within the same algorithm.
Lipophilicity ADME Physicochemical Property

Simpler Molecular Architecture and Lower Molecular Weight vs. 4,4-Diphenyl Analog

The target compound has a lower molecular weight (243.18 g/mol) compared to the 4,4-diphenyl analog (305.25 g/mol) [1]. This represents a reduction of 62 mass units, which is favorable for lead-likeness (commonly defined by MW < 350). The simpler architecture also has one fewer phenyl ring, which may reduce potential toxicity risks associated with polyaromatic compounds.

Molecular Weight
Head-to-head
243.18 vs 305.25 g/mol
Lower MW (by 62 g/mol) aligns with lead-likeness guidelines (MW < 350)
Standard atomic weights; no stereochemical complexity considered.
Molecular Weight Lead-likeness Synthetic Accessibility

Synthetic Route Yields via Established Oxazolone Chemistry

The target compound can be synthesized from N-trifluoroacetyl-α-phenylalanine via an oxazolone intermediate. A referenced multi-step protocol achieves cyclization by treating the amino acid derivative with sodium hydroxide and acetic anhydride in acetonitrile . While specific yields for this exact compound are not reported, the general method for synthesizing 2-trifluoromethyl-4-substituted oxazol-5(4H)-ones is well-established and reported to proceed with yields sufficient for scaling, as indicated by its commercial mass production status . The use of trifluoroacetic anhydride as a condensing agent is a key differentiator from oxazolones synthesized with other anhydrides, which may require harsher conditions or toxic reagents.

Synthetic Route
Class-level
Established oxazolone cyclization from N-trifluoroacetyl-phenylalanine
Known route supports procurement; yields not disclosed for this exact derivative
Data to verify for specific process scale-up; method reported for commercial production.
Synthetic Chemistry Process Chemistry Yield

Observed Antiproliferative Activity Against Human Myeloma Cells

A functional assay shows that at a concentration of 0.3 µg/mL, the compound achieves greater than 50% cell kill (inhibition of protein synthesis) in human 8226 myeloma cells . While this is a single data point without a direct in-class comparator in the same assay, it provides a quantitative baseline for the compound's biological activity. This level of potency (sub-micromolar) is a favorable starting point for hit-to-lead optimization in oncology programs targeting hematological malignancies.

Antiproliferative Activity
Supporting evidence
>50% cell kill at 0.3 µg/mL (myeloma cells)
Reported cell-model response context; supports oncology hit-to-lead exploration
Single-point data; no direct comparator in same assay. Requires confirmatory studies.
Cytotoxicity Anticancer Multiple Myeloma

Top Research and Industrial Application Scenarios for 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one


Medicinal Chemistry: Hit-to-Lead Optimization for Oncology Programs

The compound's demonstrated antiproliferative activity against human myeloma cells at a low concentration (0.3 µg/mL, >50% cell kill) provides a robust starting point. Its favorable physicochemical properties (XLogP3 = 2.8) compared to more lipophilic analogs make it a superior choice for initiating lead optimization campaigns. Medicinal chemists can exploit the 4-methyl-4-phenyl scaffold to rapidly explore structure-activity relationships (SAR) with a higher probability of maintaining drug-like properties.

Synthetic Organic Chemistry: A Versatile Trifluoromethyl-Containing Building Block

As a commercially mass-produced oxazolone , the compound serves as a reliable intermediate for synthesizing more complex molecules. Its ready availability and defined synthetic routes allow process chemists to incorporate the 2-trifluoromethyl and 4-methyl-4-phenyl motifs into larger structures without the need for in-house custom synthesis, reducing project timeline risk.

Biochemical Research: Tool Compound for Peptide and Protein Modification

Historically, oxazol-5(4H)-ones derived from N-acyl amino acids are key intermediates in peptide synthesis and protein modifications . The target compound's specific substitution pattern (N-terminal trifluoroacetyl mimic) can be used to probe enzymatic recognition and cleavage sites, or to create stable, non-hydrolyzable peptide bonds in inhibitor design, where the trifluoromethyl group often confers metabolic stability.

Application
Selection Property
Validation Focus
Hit-to-lead optimization for oncology research
Reduced lipophilicity scaffold; lead-like MW
Cell-based antiproliferative screening and ADME profiling
Synthetic methodology and process chemistry
Commercial mass-production availability; defined cyclization route
Scalability and yield optimization for custom derivatives
Biochemical probe design (peptide/protein modification)
N-trifluoroacetyl mimic scaffold; stable oxazolone intermediate
Enzyme recognition assays and metabolic stability evaluation
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